molecular formula C12H11ClN2OS B181376 2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide CAS No. 218158-01-1

2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B181376
CAS No.: 218158-01-1
M. Wt: 266.75 g/mol
InChI Key: USRPVAXGRIAOSI-UHFFFAOYSA-N
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Description

2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 5-position, and a thiophen-2-ylmethyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both the benzamide and thiophene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c13-8-3-4-11(14)10(6-8)12(16)15-7-9-2-1-5-17-9/h1-6H,7,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRPVAXGRIAOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383957
Record name 2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218158-01-1
Record name 2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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